Urea, hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

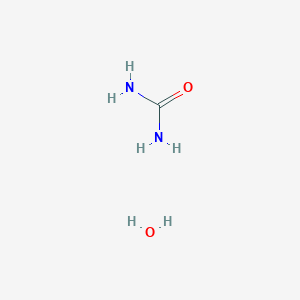

Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a diamide of carbonic acid and plays a crucial role in the metabolism of nitrogen-containing compounds in animals. Urea is highly soluble in water and is widely used in fertilizers as a source of nitrogen. Urea hydrate refers to the hydrated form of urea, where water molecules are associated with urea in its crystalline structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urea can be synthesized through the reaction of ammonia and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then decomposes to yield urea and water: [ \text{CO}_2 + 2\text{NH}_3 \rightarrow \text{NH}_2\text{COONH}_4 \rightarrow \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of urea typically involves the Bosch-Meiser urea process, which combines liquid ammonia and liquid carbon dioxide under high pressure to form ammonium carbamate. This intermediate then decomposes at lower pressures to produce urea and water .

Types of Reactions:

Oxidation: Urea can undergo oxidation reactions, such as the catalytic oxidation of urea to produce nitrogen gas and carbon dioxide.

Reduction: Urea can be reduced to form ammonia and carbon dioxide.

Substitution: Urea reacts with formaldehyde to form urea-formaldehyde resins, which are used in adhesives and coatings.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine.

Reducing Agents: Sodium borohydride.

Substitution Reactions: Formaldehyde in acidic or basic conditions.

Major Products:

Oxidation: Nitrogen gas, carbon dioxide.

Reduction: Ammonia, carbon dioxide.

Substitution: Urea-formaldehyde resins.

Applications De Recherche Scientifique

Urea hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: Plays a role in the nitrogen cycle and is used in the study of metabolic processes.

Medicine: Used in dermatology as a keratolytic agent to treat hyperkeratotic conditions and as a moisturizer

Industry: Utilized in the production of fertilizers, plastics, and resins. .

Mécanisme D'action

Urea exerts its effects through several mechanisms:

Keratolytic Action: Urea breaks down the intercellular matrix, leading to the shedding of dead skin cells and promoting skin hydration.

Osmotic Effect: Urea induces osmotic excretion of free water, which helps normalize serum sodium levels.

Comparaison Avec Des Composés Similaires

Thiourea: Similar structure but contains sulfur instead of oxygen.

Hydroxycarbamide: Contains a hydroxyl group in place of one of the amino groups.

Carbamide Peroxide: A compound of urea and hydrogen peroxide used as a bleaching agent.

Uniqueness: Urea is unique due to its high nitrogen content, making it an efficient fertilizer. Its ability to form hydrogen bonds with water molecules enhances its solubility and effectiveness in various applications. Unlike thiourea, urea is non-toxic and widely used in medical and cosmetic products .

Propriétés

Numéro CAS |

163931-63-3 |

|---|---|

Formule moléculaire |

CH6N2O2 |

Poids moléculaire |

78.071 g/mol |

Nom IUPAC |

urea;hydrate |

InChI |

InChI=1S/CH4N2O.H2O/c2-1(3)4;/h(H4,2,3,4);1H2 |

Clé InChI |

WTHDKMILWLGDKL-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(N)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)

![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)